Einecs 302-899-8
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Overview
Description
Einecs 302-899-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Chemical Reactions Analysis
Einecs 302-899-8 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include various derivatives that are used in further applications .
Scientific Research Applications
Einecs 302-899-8 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving cellular processes.
Medicine: Investigated for its potential therapeutic effects and used in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Einecs 302-899-8 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include:
Einecs 302-088-9: A synthetic tetracycline derivative with similar antimicrobial activity.
Einecs 302-123-4: Another compound with comparable chemical properties and applications.
The uniqueness of this compound lies in its specific chemical structure and the range of applications it offers in various fields .
Properties
CAS No. |
94135-30-5 |
---|---|
Molecular Formula |
C28H34FNaO9 |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
sodium;4-[2-[(1S,2S,4S,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethoxy]-4-oxobutanoate |
InChI |
InChI=1S/C28H35FO9.Na/c1-24(2)37-21-12-18-17-6-5-15-11-16(30)9-10-25(15,3)27(17,29)19(31)13-26(18,4)28(21,38-24)20(32)14-36-23(35)8-7-22(33)34;/h9-11,17-19,21,31H,5-8,12-14H2,1-4H3,(H,33,34);/q;+1/p-1/t17-,18-,19-,21-,25-,26-,27-,28+;/m0./s1 |
InChI Key |
IRDIRROACGRIPU-UFQVXSCHSA-M |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)CCC(=O)[O-])CCC5=CC(=O)C=C[C@@]53C)F)O.[Na+] |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CCC(=O)[O-])C)O)F)C)C.[Na+] |
Origin of Product |
United States |
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